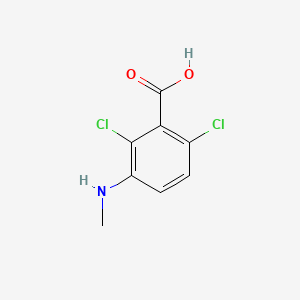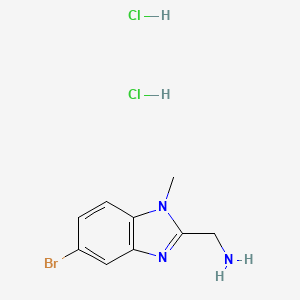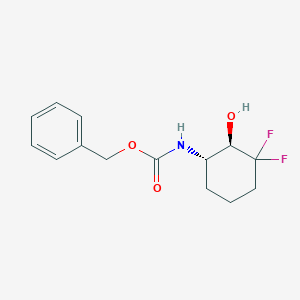
Benzyl ((1S,2R)-3,3-difluoro-2-hydroxycyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a cyclohexyl ring with two fluorine atoms and a hydroxyl group, making it a unique and interesting molecule for various applications.
Métodos De Preparación
The synthesis of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: The starting material, a cyclohexanone derivative, undergoes fluorination to introduce the difluoro groups.
Introduction of the hydroxyl group: The difluorocyclohexanone is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the desired position.
Carbamate formation: The hydroxylated difluorocyclohexane is reacted with benzyl isocyanate to form the carbamate linkage.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Mecanismo De Acción
The mechanism of action of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The difluoro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate: This compound has a tert-butyl group instead of a benzyl group, which may affect its reactivity and applications.
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a different ring structure and an amine group, leading to different chemical properties and applications.
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate: This compound contains a chlorosulfonyl group, which can undergo different chemical reactions compared to the difluoro and hydroxyl groups.
Propiedades
Fórmula molecular |
C14H17F2NO3 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
benzyl N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C14H17F2NO3/c15-14(16)8-4-7-11(12(14)18)17-13(19)20-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,18H,4,7-9H2,(H,17,19)/t11-,12+/m0/s1 |
Clave InChI |
DQWDLJFIWPTHRH-NWDGAFQWSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(C(C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)

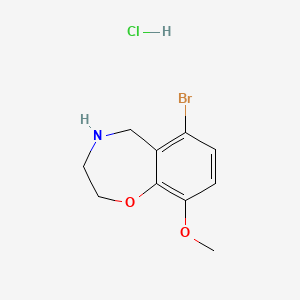
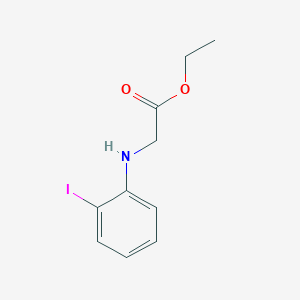
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)

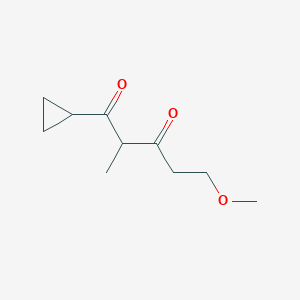
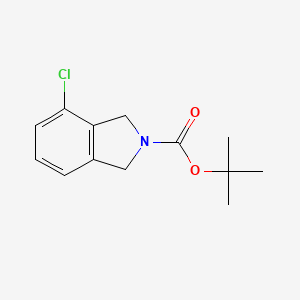
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)

